5-({[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Description
5-({[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a heterocyclic compound featuring a 2,2-dimethyl-1,3-dioxane-4,6-dione core, functionalized with a methylidene group linked to a thiazole ring substituted at the 4-position with a 4-fluoro-3-methylphenyl moiety. This structure combines electron-withdrawing (dioxane-dione) and electron-donating (thiazole, fluoro-methylphenyl) groups, making it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
IUPAC Name |
5-[[[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O4S/c1-9-6-10(4-5-12(9)18)13-8-25-16(20-13)19-7-11-14(21)23-17(2,3)24-15(11)22/h4-8H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSIMLRFBUKJSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC=C3C(=O)OC(OC3=O)(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101116734 | |
| Record name | 5-[[[4-(4-Fluoro-3-methylphenyl)-2-thiazolyl]amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101116734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946386-70-5 | |
| Record name | 5-[[[4-(4-Fluoro-3-methylphenyl)-2-thiazolyl]amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946386-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[[4-(4-Fluoro-3-methylphenyl)-2-thiazolyl]amino]methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101116734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
A structurally similar compound, 4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid, is known to target hematopoietic prostaglandin d synthase. This enzyme plays a crucial role in the biosynthesis of prostaglandins, which are involved in various physiological and pathological processes, including inflammation and pain sensation.
Biochemical Pathways
The compound likely affects the prostaglandin synthesis pathway due to its potential interaction with Hematopoietic prostaglandin D synthase. Prostaglandins are bioactive lipids that play roles in various physiological processes, including inflammation, pain sensation, and regulation of blood flow. By modulating the activity of the synthase, the compound could potentially alter these processes.
Biological Activity
5-({[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic compound with the molecular formula C17H15FN2O4S and a molecular weight of approximately 362.37 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its biological relevance, particularly in drug development. The presence of a fluorine atom and a dioxane moiety enhances its pharmacological properties.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C17H15FN2O4S |
| Molecular Weight | 362.37 g/mol |
| CAS Number | 946386-70-5 |
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It is believed to target hematopoietic prostaglandin D synthase , influencing the prostaglandin synthesis pathway, which plays a crucial role in inflammatory responses and other physiological processes .
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Antitumor Activity
Recent studies have shown that derivatives of thiazole compounds can exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- IC50 Values : Compounds related to this structure demonstrated IC50 values as low as 0.004 μM against T-cell proliferation .
Antibacterial and Antifungal Properties
The compound has also been evaluated for its antibacterial and antifungal activities:
- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values around 50 μg/mL against tested pathogens, indicating potent antimicrobial effects .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole derivatives is well-documented. The mechanism often involves inhibition of cyclooxygenase enzymes (COX), leading to reduced production of inflammatory mediators .
Case Studies and Research Findings
Several studies have highlighted the biological significance of compounds related to this structure:
- Antitumor Studies : A study evaluated the cytotoxic effects of synthesized thiazole derivatives on various cancer cell lines (e.g., breast cancer and melanoma). The results indicated significant antiproliferative activity with select compounds showing promising IC50 values .
- Antibacterial Activity : Another investigation focused on the synthesis of similar thiazole compounds that were screened against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited broad-spectrum antibacterial activity comparable to standard antibiotics .
- Mechanistic Insights : Research into the biochemical pathways affected by these compounds has shown that they may inhibit specific enzymes involved in the inflammatory process, thereby providing insights into their therapeutic potential for conditions like arthritis and other inflammatory diseases .
Comparison with Similar Compounds
5-{[(4-Methoxyphenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS RN 25063-43-8)
- Substituent: Methoxyphenylamino group instead of thiazolylamino-fluoro-methylphenyl.
- Key Differences: The methoxy group (-OCH₃) is electron-donating, enhancing solubility in polar solvents compared to the electron-withdrawing fluorine and lipophilic methyl groups in the target compound.
- Synthesis : Likely involves simpler condensation reactions (e.g., between 4-methoxyaniline and dioxane-dione precursors) compared to the multi-step synthesis required for thiazole-containing analogs .
Thiazolidinone Derivatives (e.g., Compound 5 in )
- Structure: 3-(4-hydroxyphenyl)-4-thiazolidinone core with arylidene substituents.
- Key Differences: The thiazolidinone ring introduces a sulfur atom and a secondary amine, altering hydrogen-bonding capacity and biological activity.
Physicochemical and Reactivity Comparison
| Property | Target Compound | Methoxyphenyl Analog | Thiazolidinone Derivatives |
|---|---|---|---|
| Molecular Weight | ~392.35 g/mol (estimated) | ~333.32 g/mol (CAS RN 25063-43-8) | ~350–400 g/mol (varies by substituent) |
| Electron Effects | Electron-withdrawing (F, dioxane-dione) and donating (thiazole) groups | Electron-donating (methoxy) and withdrawing (dioxane-dione) groups | Mixed effects (thiazolidinone, hydroxyl, arylidene) |
| Solubility | Moderate in organic solvents (e.g., DMF, acetic acid) due to fluorophenyl | Higher in polar solvents (methoxy enhances polarity) | Polar solvents (DMF, ethanol) preferred |
| Synthetic Complexity | High (requires thiazole ring formation and fluorophenyl substitution) | Low (single-step condensation) | Moderate (multi-component reactions, reflux conditions) |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer: The synthesis typically involves condensation reactions between thiazole-amine intermediates and dioxane-dione derivatives. For example, refluxing a mixture of a substituted thiosemicarbazide (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide), chloroacetic acid, sodium acetate, and a ketone/dione in DMF-acetic acid (1:2 v/v) for 2 hours under nitrogen can yield similar thiazolidinone derivatives . Adjusting the molar ratio of reactants (e.g., increasing ketone equivalents to 0.03 mol) and optimizing recrystallization solvents (e.g., DMF-ethanol mixtures) can enhance purity and yield (~70% reported for analogous compounds) .
Q. How should researchers characterize this compound using spectroscopic methods, and what key spectral markers should be identified?
- Methodological Answer: Use 1H NMR to confirm the presence of aromatic protons (δ 7.2–7.8 ppm for substituted phenyl groups) and imine/amine protons (δ 9.0–10.0 ppm) . Mass spectrometry (EI) should show a molecular ion peak (e.g., m/z 305 [M+1] for a related thiadiazole-thiol compound) . Elemental analysis (C, H, N, S) must align with theoretical values within ±0.3% deviation . For crystallinity, perform X-ray diffraction or DSC to verify polymorphic stability.
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound’s bioactivity?
- Methodological Answer:
- Structural Modifications: Introduce substituents at the 4-fluorophenyl or thiazole positions (e.g., electron-withdrawing groups like nitro or halogens) to assess effects on bioactivity .
- Bioassay Design: Test derivatives against target enzymes (e.g., α-glucosidase for antidiabetic activity) using kinetic assays. For antimicrobial activity, use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains .
- Data Correlation: Use multivariate analysis to link substituent Hammett constants (σ) or logP values with bioactivity trends .
Q. What strategies are recommended for resolving contradictions in biological activity data across studies?
- Methodological Answer:
- Reproducibility Checks: Standardize assay protocols (e.g., cell line passage number, incubation time) to minimize variability .
- Meta-Analysis: Pool data from multiple studies and apply statistical models (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or confounding variables .
- Mechanistic Studies: Use molecular docking to validate target binding or conduct competitive binding assays to confirm specificity .
Q. What advanced computational methods are suitable for predicting the reactivity or interaction of this compound with biological targets?
- Methodological Answer:
- DFT Calculations: Optimize the compound’s geometry at the B3LYP/6-31G* level to predict electrophilic sites for nucleophilic attack .
- Molecular Dynamics (MD): Simulate binding to protein targets (e.g., COX-2) over 100 ns trajectories to assess stability and interaction energies .
- ADMET Prediction: Use tools like SwissADME to estimate bioavailability, BBB penetration, and CYP450 inhibition .
Q. How can statistical experimental design be applied to optimize pharmacological testing protocols?
- Methodological Answer:
- Split-Plot Design: Assign factors like dose (main plot), administration route (subplot), and observation time (sub-subplot) to minimize resource use while maximizing data robustness .
- Response Surface Methodology (RSM): Use a Central Composite Design to model the relationship between variables (e.g., pH, temperature) and bioactivity outcomes .
Safety and Handling in Research Contexts
Q. What safety protocols are critical when synthesizing or handling this compound?
- Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
